Scientific Field: Organic Chemistry
Summary of the Application: 3-Chloro-4-fluorophenol has been used in the preparation of 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether, which is required for the synthesis of flavone and xanthone derivatives
4-Chloro-3-fluorophenol is classified as a substituted phenol with the molecular formula C₆H₄ClF O and a molecular weight of approximately 146.55 g/mol. It consists of a phenolic ring with both chlorine and fluorine substituents located at the para and meta positions, respectively. The compound appears as a solid at room temperature and is primarily used as an intermediate in organic synthesis .
There are several methods for synthesizing 4-Chloro-3-fluorophenol:
4-Chloro-3-fluorophenol finds applications in various sectors:
Studies on the interactions of 4-Chloro-3-fluorophenol with other compounds have shown:
Several compounds share structural similarities with 4-Chloro-3-fluorophenol. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Chloro-3-methylphenol | C₇H₇ClO | Contains a methyl group instead of a fluorine atom. |
3-Chloro-4-fluorophenol | C₆H₄ClFO | Chlorine and fluorine at different positions. |
2-Chloro-4-fluorophenol | C₆H₄ClFO | Different substitution pattern affecting reactivity. |
Uniqueness of 4-Chloro-3-fluorophenol:
The unique combination of chlorine and fluorine at specific positions on the aromatic ring gives 4-Chloro-3-fluorophenol distinct chemical properties not found in its analogs. This results in unique reactivity patterns and potential applications in specialized chemical syntheses .
4-Chloro-3-fluorophenol emerged as a significant compound in the evolution of halogenated phenols, which gained prominence in the mid-20th century for their applications in pharmaceuticals and agrochemicals. While the first organofluorine compounds were synthesized in the 19th century, systematic development of dihalogenated phenols accelerated post-World War II with advancements in fluorination techniques. The compound’s synthesis likely derives from methods involving diazotization followed by hydrolysis, as seen in related fluorophenol production processes.
4-Chloro-3-fluorophenol belongs to the dihalogenated phenol category, characterized by two distinct halogen substituents (chlorine and fluorine) on the aromatic ring. Its classification is critical for understanding reactivity and applications:
This structural configuration influences its role as an intermediate in complex organic syntheses.
The compound’s identification relies on standardized nomenclature and physical properties:
Identifier | Value |
---|---|
IUPAC Name | 4-Chloro-3-fluorophenol |
CAS Registry Number | 348-60-7 |
EC Number | 609-036-7 |
Molecular Formula | C₆H₄ClFO |
Molecular Weight | 146.55 g/mol |
SMILES Notation | Oc1ccc(Cl)c(F)c1 |
InChIKey | XLHYAEBESNFTCA-UHFFFAOYSA-N |
These identifiers are consistent across regulatory databases and chemical repositories.
Regulatory oversight ensures safe handling and environmental compliance:
No major restrictions are documented under Annex XVII to REACH, though handling precautions are mandated.
Irritant